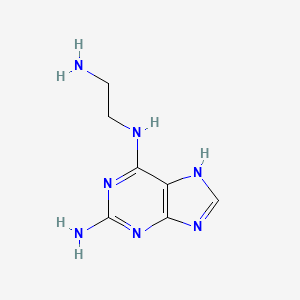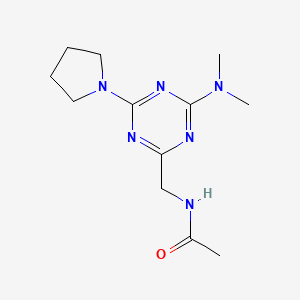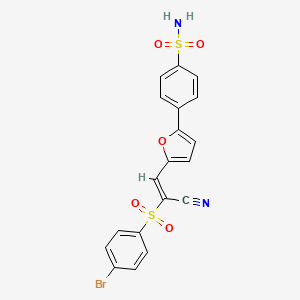
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine, also known as SBI-425, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SBI-425 is a selective inhibitor of the ubiquitin-specific protease 1 (USP1), an enzyme that plays a crucial role in DNA damage repair and cancer development.
Mecanismo De Acción
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine works by selectively inhibiting the activity of USP1, an enzyme that plays a crucial role in DNA damage repair. USP1 is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiotherapy. By inhibiting USP1, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine sensitizes cancer cells to DNA-damaging agents and promotes cell death. (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine also has neuroprotective effects by inhibiting the activity of USP14, another enzyme that plays a role in neurodegeneration.
Biochemical and Physiological Effects:
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to sensitize cancer cells to DNA-damaging agents and promote cell death. (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In addition, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has several advantages for lab experiments. It is a selective inhibitor of USP1 and USP14, which allows for the study of their specific roles in DNA damage repair and neurodegeneration. (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is also relatively stable and can be easily synthesized in large quantities. However, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine. First, further studies are needed to determine the safety and efficacy of (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine in humans. Clinical trials will be needed to determine the optimal dose and schedule for (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine in cancer and neurodegenerative disease treatment. Second, further studies are needed to understand the specific roles of USP1 and USP14 in DNA damage repair and neurodegeneration. Third, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Fourth, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine may have applications in combination therapy with other anticancer agents, and further studies are needed to determine the optimal combinations. Finally, the synthesis method for (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine may be further optimized to improve its solubility and bioavailability.
Métodos De Síntesis
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine was first synthesized by a team of chemists led by Dr. Gregory Cuny at the University of New Hampshire. The synthesis method involves a series of chemical reactions, starting with the reaction of 2-chloro-6-nitropyrimidine with 2-amino-3-styrylsulfonylazetidine to form (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine. The synthesis method has been optimized to produce (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine in high yields and purity.
Aplicaciones Científicas De Investigación
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity, particularly in combination with DNA-damaging agents such as cisplatin and doxorubicin. (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has also been shown to improve the efficacy of radiotherapy in cancer treatment. In addition to its anticancer activity, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-22(21,10-7-13-5-2-1-3-6-13)19-11-14(12-19)18-15-16-8-4-9-17-15/h1-10,14H,11-12H2,(H,16,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHCMDZENDUKQJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)
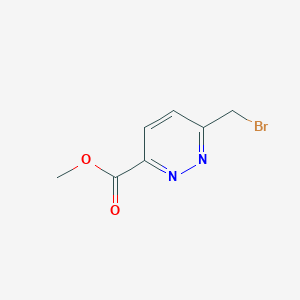
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
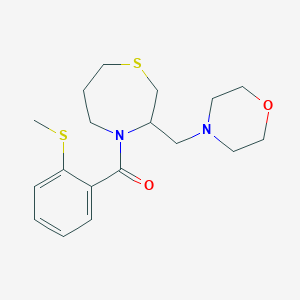
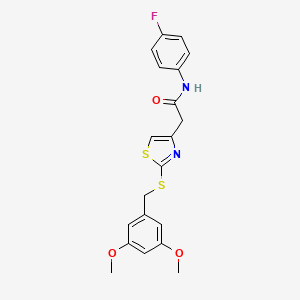
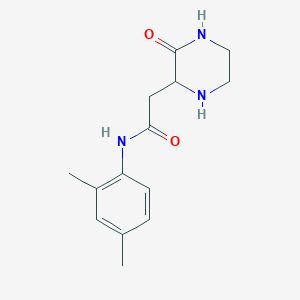
![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)
